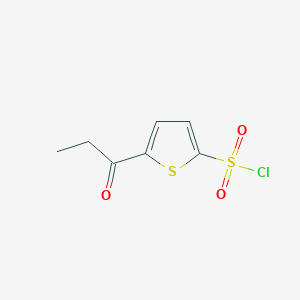
5-Propanoylthiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propanoylthiophene-2-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 5-Propanoylthiophene-2-sulfonyl chloride may involve continuous flow processes to enhance safety and efficiency. For example, the use of N-chloroamides in a continuous flow reactor has been explored to optimize the synthesis of sulfonyl chlorides .
Analyse Des Réactions Chimiques
Types of Reactions
5-Propanoylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl chloride group.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and acids.
Nucleophilic Substitution: Reagents such as amines and alcohols are often used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Applications De Recherche Scientifique
5-Propanoylthiophene-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is employed in the development of drugs, particularly those targeting specific enzymes and receptors.
Materials Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Propanoylthiophene-2-sulfonyl chloride involves its ability to act as an electrophile or nucleophile in chemical reactions. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The thiophene ring can also interact with different molecular targets, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-sulfonyl chloride: Similar in structure but lacks the propanoyl group.
5-Chlorothiophene-2-sulfonyl chloride: Contains a chlorine atom instead of a propanoyl group.
Uniqueness
5-Propanoylthiophene-2-sulfonyl chloride is unique due to the presence of both a propanoyl group and a sulfonyl chloride group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C7H7ClO3S2 |
|---|---|
Poids moléculaire |
238.7 g/mol |
Nom IUPAC |
5-propanoylthiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClO3S2/c1-2-5(9)6-3-4-7(12-6)13(8,10)11/h3-4H,2H2,1H3 |
Clé InChI |
YISVGULVMJZNTO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(S1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13160777.png)


![4-[Methyl(oxolan-3-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13160787.png)

![tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160807.png)







![tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160843.png)
